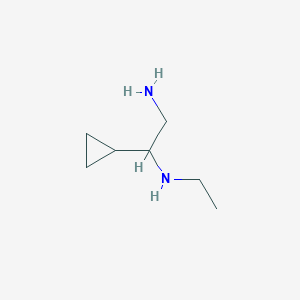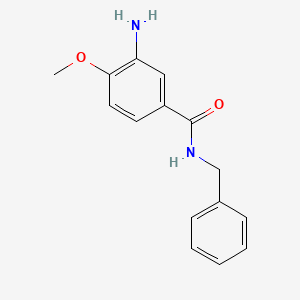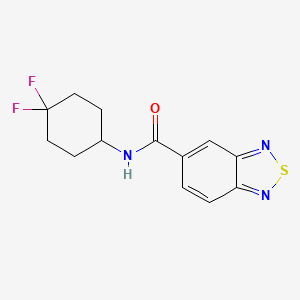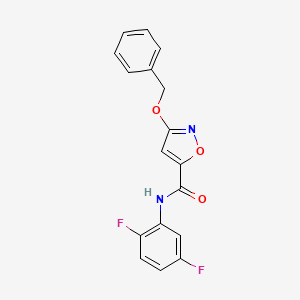![molecular formula C22H18N4O3S B2517412 1,3-diméthyl-5-((2-oxo-2-phényléthyl)thio)-7-phénylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 863003-49-0](/img/new.no-structure.jpg)
1,3-diméthyl-5-((2-oxo-2-phényléthyl)thio)-7-phénylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H18N4O3S and its molecular weight is 418.47. The purity is usually 95%.
BenchChem offers high-quality 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Les dérivés de l'imidazole présentent des effets antibactériens et antimycobactériens puissants. Les chercheurs ont synthétisé divers composés à base d'imidazole et évalué leur efficacité contre des souches bactériennes, y compris Mycobacterium tuberculosis. Notamment, certains dérivés de l'imidazole ont montré une activité prometteuse dans la lutte contre les bactéries résistantes aux médicaments .
- Les molécules contenant de l'imidazole ont été étudiées pour leur potentiel anti-inflammatoire. Ces composés peuvent moduler les voies inflammatoires et sont prometteurs pour la gestion des maladies inflammatoires .
- Les dérivés de l'imidazole ont montré une activité antitumorale dans des études précliniques. Les chercheurs ont exploré leur impact sur les lignées cellulaires cancéreuses, soulignant leur potentiel en tant que nouveaux agents thérapeutiques .
- Certains composés à base d'imidazole présentent des effets antidiabétiques en influençant le métabolisme du glucose et les voies de signalisation de l'insuline. Ces résultats suggèrent leur pertinence dans la gestion du diabète .
- Les dérivés de l'imidazole possèdent une activité antioxydante, qui peut aider à contrer le stress oxydatif et à protéger les cellules des dommages. Les chercheurs continuent d'explorer leur potentiel dans la prévention des maladies liées à l'âge .
- Les composés contenant de l'imidazole ont été étudiés pour leurs propriétés antivirales. Ces molécules peuvent inhiber la réplication virale et sont prometteuses dans la lutte contre les infections virales .
- Il est intéressant de noter que certains dérivés de l'imidazole présentent des effets ulcérogènes. Les chercheurs ont étudié leur impact sur la muqueuse gastrique, mettant en lumière leur rôle dans la santé gastro-intestinale .
- L'imidazole sert de structure de base dans divers produits naturels, notamment l'histidine, la purine, l'histamine et les structures à base d'ADN. De plus, les médicaments disponibles dans le commerce contiennent le cycle 1,3-diazole, tels que la clémizole (antihistaminique), l'oméprazole (anti-ulcéreux) et le métronidazole (antibactérien) .
Activité antibactérienne et antimycobactérienne
Propriétés anti-inflammatoires
Effets antitumoraux et anticancéreux
Activité antidiabétique
Propriétés antioxydantes
Effets antiviraux
Activité ulcérogène
Autres applications
En résumé, la polyvalence de l'imidazole en fait un synthon précieux dans le développement de médicaments. Ses dérivés sont prometteurs dans divers domaines thérapeutiques, des agents antimicrobiens aux traitements potentiels du cancer. Les chercheurs continuent d'explorer de nouvelles applications, soulignant l'importance de ce composé hétérocyclique en pharmacologie moderne . Si vous souhaitez des informations plus détaillées sur un aspect spécifique, n'hésitez pas à demander !
Mécanisme D'action
Target of Action
The primary targets of 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione are currently unknown
Biochemical Pathways
The biochemical pathways affected by 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione are currently unknown . The compound’s effects on these pathways and their downstream effects would depend on its specific targets and mode of action.
Result of Action
The molecular and cellular effects of 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione’s action are currently unknown . These effects would be the result of the compound’s interaction with its targets and its impact on biochemical pathways.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione . These factors could affect how the compound interacts with its targets, how it is metabolized, and how long it remains active.
Propriétés
Numéro CAS |
863003-49-0 |
|---|---|
Formule moléculaire |
C22H18N4O3S |
Poids moléculaire |
418.47 |
Nom IUPAC |
1,3-dimethyl-5-phenacylsulfanyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H18N4O3S/c1-25-19-17(21(28)26(2)22(25)29)20(24-18(23-19)15-11-7-4-8-12-15)30-13-16(27)14-9-5-3-6-10-14/h3-12H,13H2,1-2H3 |
Clé InChI |
OTEJQCHMHTXYLG-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CC=C3)SCC(=O)C4=CC=CC=C4)C(=O)N(C1=O)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[1-[(3-Fluorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide](/img/structure/B2517335.png)


![Methyl 4-[(4-nitrophenoxy)methyl]benzoate](/img/structure/B2517340.png)

![2-Chloro-1-[4-(trifluoromethoxy)-2-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2517342.png)

![Tert-butyl 6-[(4-methyl-1,3-thiazol-5-yl)methylamino]-1,4-oxazepane-4-carboxylate](/img/structure/B2517347.png)

![5-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B2517350.png)
![(7-{[(2-Chloro-4-fluorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2517351.png)
